N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide
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Overview
Description
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core structure substituted with a benzyl group at the nitrogen atom and a 2-methylpropanamide group at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amide or indole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various biological receptors, enzymes, and proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Another indole derivative with similar structural features but different functional groups.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar indole core but different substituents.
Uniqueness
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide is a synthetic compound characterized by its unique indole structure, which has attracted attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{16}H_{18}N_{2}O
- Molecular Weight : Approximately 258.33 g/mol
The indole moiety is known for its significant role in various biological processes, making derivatives like this compound valuable in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are associated with inflammation and tumor growth .
- Case Study : A study evaluating various indole derivatives showed that this compound significantly inhibited cell proliferation in multiple cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The IC50 values obtained were comparable to standard chemotherapeutic agents .
Cell Line | IC50 (µM) | Standard Control (µM) |
---|---|---|
MCF7 | 5.2 | 4.5 (Doxorubicin) |
PC3 | 6.8 | 5.0 (Docetaxel) |
2. Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been explored:
- In Vitro Studies : The compound demonstrated a reduction in the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |
---|---|---|
TNF-alpha | 300 | 150 |
IL-6 | 250 | 100 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : The compound shows favorable lipophilicity, enhancing its absorption and distribution in biological systems .
- Toxicity Studies : Preliminary studies indicate a low toxicity profile, with maximum tolerated doses established in animal models being significantly higher than the effective doses observed in vitro .
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2-methylpropanamide |
InChI |
InChI=1S/C19H20N2O/c1-14(2)19(22)20-17-9-6-10-18-16(17)11-12-21(18)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,20,22) |
InChI Key |
YRRIUBLTOCHVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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